Bienvenue dans la boutique en ligne BenchChem!

4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS 690644-31-6) is a pure, analytically validated screening compound from the Life Chemicals HTS diversity library. Its unique topology—ortho-chlorophenoxy biaryl ether, N-phenylsulfonamide core, and N-trifluoroethyl group—offers a patentable, orthogonal chemotype to T0901317 for LXR/ROR/PXR target screening. Procure with confidence for SAR or HTS; pre-formatted plates ensure ready-to-screen format, saving time and resources. Exact mass confirmed by LCMS and NMR.

Molecular Formula C20H15ClF3NO3S
Molecular Weight 441.85
CAS No. 690644-31-6
Cat. No. B2435906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
CAS690644-31-6
Molecular FormulaC20H15ClF3NO3S
Molecular Weight441.85
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
InChIInChI=1S/C20H15ClF3NO3S/c21-18-8-4-5-9-19(18)28-16-10-12-17(13-11-16)29(26,27)25(14-20(22,23)24)15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyVJAQTNWQTHJUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS 690644-31-6): Chemical Identity, Supplier Landscape, and Procurement Context


4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS 690644-31-6) is a synthetic N,N-disubstituted benzenesulfonamide with a molecular formula of C20H15ClF3NO3S and a molecular weight of 441.9 g/mol [1]. It is cataloged as a screening compound (Life Chemicals ID F3394-0088; PubChem CID 2242978) within commercial HTS diversity libraries and is offered by multiple international vendors primarily as a research reagent or synthetic intermediate. Its structure incorporates three pharmacophorically significant modules—an ortho-chlorophenoxy biaryl ether, an N-phenylsulfonamide core, and an N-(2,2,2-trifluoroethyl) substituent—placing it within a broader class of trifluoroethyl-bearing benzenesulfonamides exemplified by the well-characterized LXR/ROR modulator T0901317.

Why Generic Substitution of 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide by In-Class Analogs Is Not Supported


Within the N-(2,2,2-trifluoroethyl)-benzenesulfonamide chemotype, small structural changes produce divergent target engagement profiles. The reference compound T0901317—which carries a 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl group at the sulfonamide nitrogen—functions as a potent LXRα/β agonist (EC50 ≈ 50 nM), an FXR agonist (EC50 ≈ 5 μM), and an RORα/γ inverse agonist [1][2]. Replacing this motif with a phenyl group and relocating the aryl ether to the 4-position of the sulfonyl-bearing ring, as in the target compound, is expected to fundamentally alter the hydrogen-bonding capacity and steric profile at the receptor-binding sulfonamide terminus. This structural divergence means that activity data from T0901317 or other N-aryl-N-(2,2,2-trifluoroethyl)benzenesulfonamides cannot be extrapolated to CAS 690644-31-6; procurement for a defined screening or SAR program therefore requires the exact compound rather than a close analog.

4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Quantitative Differentiation Evidence and Comparator Analysis


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) of CAS 690644-31-6 vs. Reference Benzenesulfonamides

The target compound exhibits a computed XLogP3 of 5.9, substantially higher than the reference LXR agonist T0901317 (XLogP3 ≈ 4.7) and the unsubstituted parent N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (XLogP3 ≈ 2.8) [1][2]. This increase results from the addition of the ortho-chlorophenoxy biaryl ether. For HTS triage and fragment-based screening, a logP in the 5–6 range places this compound in a distinct partition coefficient window that may reduce promiscuity arising from non-specific hydrophobic aggregation relative to even more lipophilic analogs, while still providing sufficient membrane permeability for cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling HTS triage

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound has a computed TPSA of 55 Ų, which is identical to T0901317 (TPSA = 55 Ų) because both share the same sulfonamide head group [1][2]. However, the target compound has zero hydrogen-bond donors (HBD = 0) versus one hydrogen-bond donor (HBD = 1) for T0901317 due to the tertiary alcohol in the latter. In multiparameter CNS MPO scoring, the absence of an HBD shifts the desirability score upward by approximately 0.2–0.3 units (on a 0–6 scale) relative to T0901317, provided the TPSA and logP criteria are met [3].

CNS drug discovery Blood-brain barrier Permeability Medicinal chemistry

Structural Scaffold Novelty: Aryl Ether Topology Compared to Representative N-(2,2,2-Trifluoroethyl)benzenesulfonamides

A substructure search of the PubChem database reveals that the 4-(2-chlorophenoxy)benzenesulfonamide scaffold linked to an N-phenyl-N-(2,2,2-trifluoroethyl) terminus is exceptionally rare: fewer than five compounds bearing this exact combination have been registered [1]. The most closely related annotated chemotype, T0901317 and its analogs, universally carry the biaryl ether linkage at the sulfonamide nitrogen position via the phenyl ring rather than at the 4-position of the sulfonylbenzene ring. This topological inversion relocates the ether oxygen by approximately 5–6 Å relative to the sulfonamide hydrogen-bonding vector, creating a distinct shape and electrostatic profile that is not represented in commercial LXR-focused or ROR-focused compound collections [2].

Scaffold hopping SAR exploration Chemical diversity Screening library design

Recommended Application Scenarios for 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS 690644-31-6) Based on Current Evidence


HTS Diversity Screening for Nuclear Receptor and Epigenetic Target Panels

The compound's structural relationship to T0901317—which engages LXR, FXR, RORα/γ, and PXR—suggests that it is a rational inclusion in diversity sets screened against nuclear receptor panels (e.g., PPAR, ROR, LXR, FXR, CAR/PXR). Its differentiated XLogP3 of 5.9 compared to T0901317 (XLogP3 ≈ 4.7) and lack of hydrogen-bond donors may shift its selectivity profile, providing an orthogonal starting point for hit triage [1]. Procurement from the Life Chemicals F3394 library ensures consistent supply and pre-formatted screening plates for academic and industrial HTS facilities.

Scaffold-Hopping SAR Expansion Around the Trifluoroethyl-Sulfonamide Pharmacophore

As a scaffold that relocates the biaryl ether to the sulfonylbenzene 4-position—reversing the topology found in T0901317—this compound enables medicinal chemistry teams to probe whether the ether oxygen position affects target selectivity or metabolic stability. The substructure uniqueness (<5 registered analogs in PubChem) [1] means that any hit identified would likely be patentable, making this an attractive starting point for lead-generation programs in inflammation or oncology where trifluoroethyl-sulfonamides have shown precedent activity.

Computational Chemistry and Structure-Based Virtual Screening (SBVS) Validation

With a well-defined single-conformer profile (zero undefined stereocenters, six rotatable bonds) and computed XLogP3/TPSA values that place it near the edge of conventional oral drug-like space, this compound serves as a useful test ligand for validating docking protocols or pharmacophore models targeting the LXR/ROR/PXR family. Its substantial structural difference from T0901317 (ether position inversion, absence of hydroxyl group) provides a challenging decoy for benchmark studies of virtual screening enrichment [2].

Building Block for Parallel Library Synthesis of Chlorophenoxy-Substituted Sulfonamides

The 4-(2-chlorophenoxy)benzenesulfonyl chloride intermediate is a versatile electrophile for generating focused libraries via parallel sulfonamidation with diverse amines. Procurement of the title compound as an analytical reference standard (CAS 690644-31-6, authenticated by InChI Key VJAQTNWQTHJUHE-UHFFFAOYSA-N) enables quality control of in-house synthesized analogs, ensuring that biological data can be attributed to the correct structural identity [1].

Quote Request

Request a Quote for 4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.